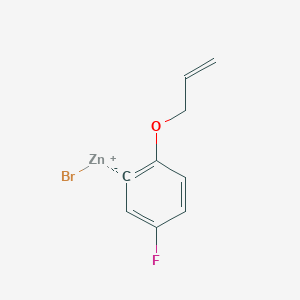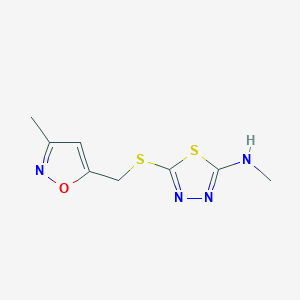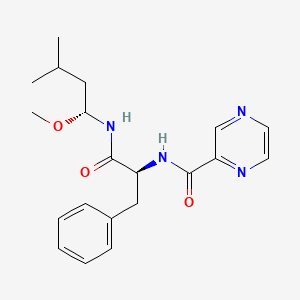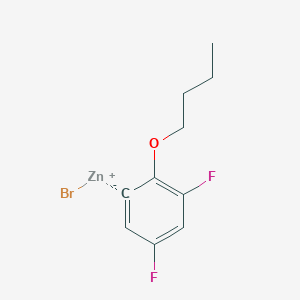
(2-n-Butyloxy-3,5-difluorophenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-n-butyloxy-3,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-butyloxy-3,5-difluorophenyl)zinc bromide typically involves the reaction of (2-n-butyloxy-3,5-difluorophenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(2−n−butyloxy−3,5−difluorophenyl)Br+Zn→(2−n−butyloxy−3,5−difluorophenyl)ZnBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2-n-butyloxy-3,5-difluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the (2-n-butyloxy-3,5-difluorophenyl) group and another organic moiety.
科学研究应用
Chemistry
In chemistry, (2-n-butyloxy-3,5-difluorophenyl)zinc bromide is used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, it can be used to synthesize intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it valuable in the production of various industrial products.
作用机制
The mechanism of action of (2-n-butyloxy-3,5-difluorophenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a nucleophile in substitution and coupling reactions.
相似化合物的比较
Similar Compounds
(2-n-butyloxy-3,5-difluorophenyl)magnesium bromide: Another organometallic compound used in similar reactions but with magnesium instead of zinc.
(2-n-butyloxy-3,5-difluorophenyl)lithium: A lithium-based organometallic compound with higher reactivity but less stability compared to the zinc counterpart.
Uniqueness
(2-n-butyloxy-3,5-difluorophenyl)zinc bromide is unique due to its balance of reactivity and stability. While magnesium and lithium analogs may offer higher reactivity, they are often less stable and more challenging to handle. The zinc compound provides a good compromise, making it suitable for a wide range of synthetic applications.
属性
分子式 |
C10H11BrF2OZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-butoxy-2,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-2-3-6-13-10-5-4-8(11)7-9(10)12;;/h4,7H,2-3,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PIVGYFQTIXVDMY-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


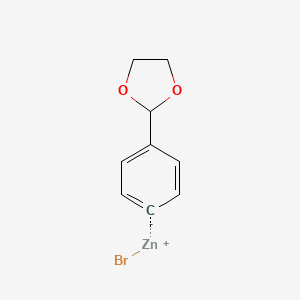
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
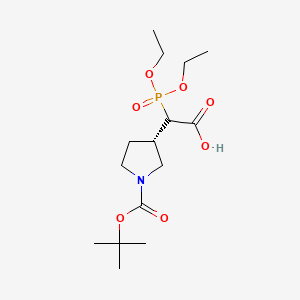
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
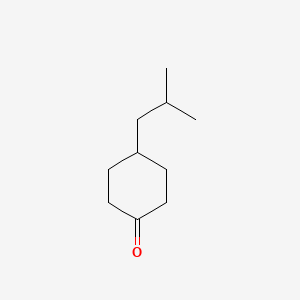

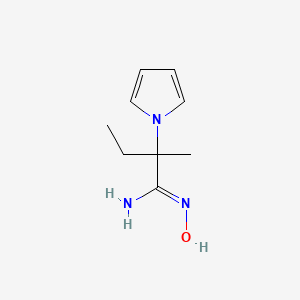

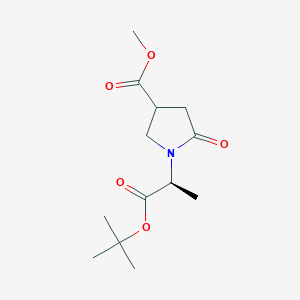
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
